chemical structure and properties of 4-(9H-fluoren-2-ylmethyl)morpholine
chemical structure and properties of 4-(9H-fluoren-2-ylmethyl)morpholine
An In-depth Technical Guide to 4-(9H-fluoren-2-ylmethyl)morpholine: Synthesis, Characterization, and Potential Applications
Introduction
In the landscape of medicinal chemistry and materials science, the fusion of privileged scaffolds to create novel molecular architectures is a cornerstone of innovation. This guide focuses on the , a compound that marries the rigid, polycyclic aromatic system of fluorene with the versatile, saturated heterocycle of morpholine. The fluorene moiety is a well-established pharmacophore and a key component in organic electronics, while the morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[1][2]
This document provides a comprehensive overview of 4-(9H-fluoren-2-ylmethyl)morpholine, including a proposed synthetic route, predicted physicochemical properties, and detailed spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and potential applications of novel fluorene derivatives.
Chemical Structure and Nomenclature
The core structure of 4-(9H-fluoren-2-ylmethyl)morpholine consists of a 9H-fluorene ring system where a methyl group at the 2-position is further functionalized to link to the nitrogen atom of a morpholine ring.
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IUPAC Name: 4-((9H-Fluoren-2-yl)methyl)morpholine
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Molecular Formula: C₁₈H₁₉NO
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Molecular Weight: 265.35 g/mol
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CAS Number: Not available (as of the last update)
Proposed Synthetic Pathway
As 4-(9H-fluoren-2-ylmethyl)morpholine is not a commercially available compound, a robust synthetic strategy is essential. The proposed synthesis is a two-step process starting from the readily available 2-methyl-9H-fluorene.
Step 1: Benzylic Bromination of 2-methyl-9H-fluorene
The first step involves the selective bromination of the methyl group at the 2-position of the fluorene ring to yield 2-(bromomethyl)-9H-fluorene. This is a classic example of a free-radical halogenation at a benzylic position.
Step 2: Nucleophilic Substitution with Morpholine
The resulting 2-(bromomethyl)-9H-fluorene is then subjected to a nucleophilic substitution reaction with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide to form the target compound.
Experimental Protocol: Synthesis of 4-(9H-fluoren-2-ylmethyl)morpholine
Materials:
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
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Acetonitrile or Tetrahydrofuran (THF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Step 1: Synthesis of 2-(bromomethyl)-9H-fluorene
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-9H-fluorene (1.0 eq) in CCl₄.
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Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
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Concentrate the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-9H-fluorene, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of 4-(9H-fluoren-2-ylmethyl)morpholine
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Dissolve the crude 2-(bromomethyl)-9H-fluorene (1.0 eq) in acetonitrile or THF.
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Add morpholine (1.2 eq) and a base such as triethylamine or potassium carbonate (1.5 eq) to the solution.
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Stir the reaction mixture at room temperature or gentle heating and monitor by TLC.
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Once the reaction is complete, remove the solvent in vacuo.
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Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-(9H-fluoren-2-ylmethyl)morpholine.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of 4-(9H-fluoren-2-ylmethyl)morpholine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-(9H-fluoren-2-ylmethyl)morpholine. These predictions are based on the properties of its constituent moieties and analogous structures like N-benzylmorpholine.[7][8][9]
| Property | Predicted Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 100 - 120 °C |
| Boiling Point | > 350 °C (with potential decomposition) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, acetone; Insoluble in water |
| pKa (conjugate acid) | 6.5 - 7.5 |
| LogP | 3.5 - 4.5 |
Spectroscopic Characterization (Predicted)
Accurate spectroscopic analysis is critical for the structural confirmation of the synthesized 4-(9H-fluoren-2-ylmethyl)morpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃):
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δ 7.8-7.2 ppm (m, 7H): Aromatic protons of the fluorene ring system.
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δ 3.9 ppm (s, 2H): Methylene protons at the 9-position of the fluorene ring (CH₂).
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δ 3.7 ppm (t, 4H): Morpholine protons adjacent to the oxygen atom (-O-CH₂-).
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δ 3.6 ppm (s, 2H): Methylene bridge protons connecting the fluorene and morpholine rings (-Ar-CH₂-N-).
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δ 2.5 ppm (t, 4H): Morpholine protons adjacent to the nitrogen atom (-N-CH₂-).
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¹³C NMR (125 MHz, CDCl₃):
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δ 145-120 ppm: Aromatic carbons of the fluorene ring.
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δ 67.0 ppm: Morpholine carbons adjacent to the oxygen atom (-O-CH₂-).
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δ 63.0 ppm: Methylene bridge carbon (-Ar-CH₂-N-).
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δ 53.5 ppm: Morpholine carbons adjacent to the nitrogen atom (-N-CH₂-).
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δ 36.5 ppm: Methylene carbon at the 9-position of the fluorene ring.
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Infrared (IR) Spectroscopy
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3050-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2800 cm⁻¹: Aliphatic C-H stretching (from methylene and morpholine groups).
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1600, 1480, 1450 cm⁻¹: Aromatic C=C stretching.
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1280-1250 cm⁻¹: C-N stretching of the tertiary amine.
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1115 cm⁻¹: C-O-C stretching of the morpholine ether linkage.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 265.15 (for C₁₈H₁₉NO).
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Key Fragmentation Pattern: A prominent fragment at m/z = 179 corresponding to the fluorenylmethyl cation ([C₁₄H₁₁]⁺) resulting from the cleavage of the C-N bond. Another significant fragment would be observed at m/z = 86 for the morpholinomethyl radical cation.
Protocol for Spectroscopic Analysis
NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
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Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry:
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.
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Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. 2-Methylfluorene | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 9H-Fluorene, 2-methyl- [webbook.nist.gov]
- 5. iroamine.com [iroamine.com]
- 6. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
